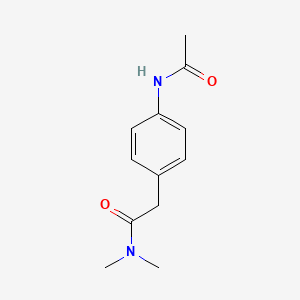![molecular formula C19H22N2O3 B6538989 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide CAS No. 1060310-86-2](/img/structure/B6538989.png)
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring and a carbamoylmethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide typically involves a multi-step process:
Formation of the Butoxybenzene Intermediate: The initial step involves the preparation of butoxybenzene through the reaction of butanol with benzene in the presence of a catalyst such as sulfuric acid.
Nitration: The butoxybenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the benzene ring.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The amino group is then acylated with 4-(carbamoylmethyl)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxybenzene derivative.
Reduction: The carbamoylmethyl group can be reduced to form an amine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Butoxybenzene derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group and carbamoylmethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-butoxy-N-[4-(methylcarbamoyl)phenyl]benzamide
- 4-butoxy-N-[4-(ethylcarbamoyl)phenyl]benzamide
- 4-butoxy-N-[4-(propylcarbamoyl)phenyl]benzamide
Uniqueness
4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific research applications.
特性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-12-24-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)13-18(20)22/h4-11H,2-3,12-13H2,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPUOWKKBYOTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)
![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)
![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide](/img/structure/B6538962.png)
![2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538967.png)
![N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide](/img/structure/B6538971.png)
![2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538976.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide](/img/structure/B6538978.png)
![N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B6538998.png)
![N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6539005.png)
